molecular formula C7H16Cl2N2O B1400436 (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride CAS No. 1089280-14-7

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride

Cat. No. B1400436
M. Wt: 215.12 g/mol
InChI Key: NTFPIALZQJURCZ-KLXURFKVSA-N
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Description

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .


Synthesis Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP. It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically .


Molecular Structure Analysis

1,4-Oxazine is shown to exist in solution entirely as the 4 H -isomer . X-ray structure determination of the N -Boc precursor shows significant deviations from theoretically predicted geometric parameters .


Chemical Reactions Analysis

1,4-Oxazine is not at all stable and decomposes in CDCl3 solution to give brown insoluble, probably polymeric, products with a half-life at RT of about one hour .

Scientific Research Applications

ROMK Inhibition

The compound has been explored for its potential in inhibiting Renal Outer Medullary Potassium (ROMK) channels. A study found that derivatives based on the octahydropyrazino[2,1-c][1,4]oxazine scaffold exhibited improved ROMK/hERG selectivity. These derivatives did not evoke QTc prolongation in an in vivo cardiovascular dog model, suggesting their safety profile in cardiac function (Zhu et al., 2016).

Stereochemical Studies

Research on the stereochemistry of derivatives of octahydropyrazino[2,1-c][1,4]oxazine and related compounds has been conducted. Such studies are crucial for understanding the molecular configurations and potential biological interactions of these compounds (Cahill & Crabb, 1972).

Heterocyclic Synthesis

The compound has been utilized in the synthesis of diverse heterocyclic structures. For example, its multifunctionalized 2-azadiene system was used in cycloaddition reactions to obtain pyridine or pyrazine derivatives, demonstrating its versatility in organic synthesis (Hoornaert, 2010).

Synthesis of Controlled Stereochemistry Derivatives

Researchers have developed methods for the synthesis of disubstituted pyrazino-oxazines with controlled stereochemistry. This advancement is significant for producing compounds with specific molecular orientations, which can be critical in pharmaceutical applications (Ručilová et al., 2017).

Exploration of Chemical Space

The octahydropyrazino[2,1-c][1,4]oxazine structure has been part of a broader exploration of unconquered chemical space in heterocyclic chemistry. Such research expands the boundaries of known chemical structures and their potential applications (Thorimbert et al., 2018).

properties

IUPAC Name

(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPIALZQJURCZ-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCOC[C@@H]2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
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(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
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(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
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(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Reactant of Route 5
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Reactant of Route 6
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride

Citations

For This Compound
1
Citations
F Romanov-Michailidis, CC Hsiao… - Journal of Medicinal …, 2023 - ACS Publications
Avoidance of apoptosis is critical for the development and sustained growth of tumors. The pro-survival protein myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic member of the Bcl-2 …
Number of citations: 1 pubs.acs.org

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